2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be formed through a Mannich reaction, where the quinoline derivative reacts with formaldehyde and 4-methylpiperidine.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biological probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and piperidine groups, resulting in different biological activities.
4-(4-Methylpiperidin-1-yl)quinoline: Lacks the methoxyphenyl group, leading to variations in its chemical reactivity and applications.
2-(4-Methoxyphenyl)quinoline:
Uniqueness
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is unique due to the presence of both the methoxyphenyl and piperidine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for scientific research.
Properties
CAS No. |
853333-40-1 |
---|---|
Molecular Formula |
C22H25BrN2O |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C22H24N2O.BrH/c1-16-11-13-24(14-12-16)22-15-21(17-7-9-18(25-2)10-8-17)23-20-6-4-3-5-19(20)22;/h3-10,15-16H,11-14H2,1-2H3;1H |
InChI Key |
LHDJLYVADGPDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.